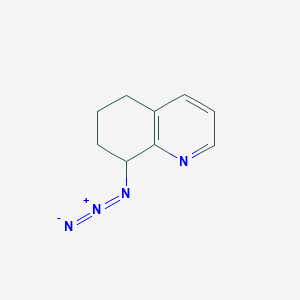
8-Azido-5,6,7,8-tetrahydroquinoline
Cat. No. B8549717
M. Wt: 174.20 g/mol
InChI Key: OHRZQMSCHXLGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07183273B2
Procedure details


To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (71.6 g, 0.480 mol) in CH2Cl2 (500 mL, 1.0 M) at room temperature was added triethylamine (126 mL, 0.904 mol) followed by methanesulfonyl chloride (55 mL, 0.711 mol). The resulting mixture was heated to 40° C. overnight then cooled to room temperature. The mixture was poured into water (350 mL), diluted with CH2Cl2 (350 mL), and the phases were separated. The organic phase was washed with brine (2×250 mL), dried (Na2SO4), and concentrated. The resultant oil was dissolved in DMF (570 mL), treated with sodium azide (63.1 g, 0.971 mol), and heated at 70° C. overnight. The mixture was cooled to room temperature, then evaporated and the residual slurry was poured into brine (500 mL) and extracted with ether (4×500 mL). The combined organic extracts were washed with brine (2×100 mL), dried (Na2SO4), and concentrated. The crude material was filtered through a short plug of silica gel (CH2Cl2) to provide 41.0 g (46% from 5,6,7,8-tetrahydroquinoline) of 8-azido-5,6,7,8-tetrahydroquinoline as a red oil.







Yield
46%
Identifiers


|
REACTION_CXSMILES
|
O[CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.CS(Cl)(=O)=O.[N-:24]=[N+:25]=[N-:26].[Na+]>C(Cl)Cl.O>[N:24]([CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1)=[N+:25]=[N-:26] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
71.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCCC=2C=CC=NC12
|
|
Name
|
|
|
Quantity
|
126 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
63.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with brine (2×250 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resultant oil was dissolved in DMF (570 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 70° C. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residual slurry was poured into brine (500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (4×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude material was filtered through a short plug of silica gel (CH2Cl2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C1CCCC=2C=CC=NC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 41 g | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 49% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
